2-Hydroxy-3-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Product and Plant Metabolite

2-Hydroxy-3-methoxybenzaldehyde, also known as ortho-vanillin (o-vanillin), is a naturally occurring organic compound found in various plants, including Strychnos cathayensis (Chinese bittersweet), Hyssopus officinalis (hyssop), and Panax ginseng (ginseng) PubChem: . Researchers have identified o-vanillin as a plant metabolite, indicating its role in the plant's biochemical processes.

Potential Antimutagenic Properties

Studies suggest that o-vanillin might possess antimutagenic properties. Antimutagens are agents that can help prevent mutations in DNA, which can lead to various diseases, including cancer. Research suggests that o-vanillin may act by scavenging free radicals, which can damage DNA PubChem: . However, further investigations are needed to fully understand the mechanisms and potential applications of o-vanillin's antimutagenic activity.

Future Research Directions

Due to its presence in various plants and its potential biological properties, o-vanillin continues to be explored in scientific research. Future research areas may include:

- A deeper understanding of o-vanillin's biosynthesis and its role in plant physiology.

- More extensive studies on its antimutagenic properties, including in vivo models.

- Investigation of potential antioxidant or other biological activities.

- Exploration of o-vanillin's applications in the development of functional foods or nutraceuticals.

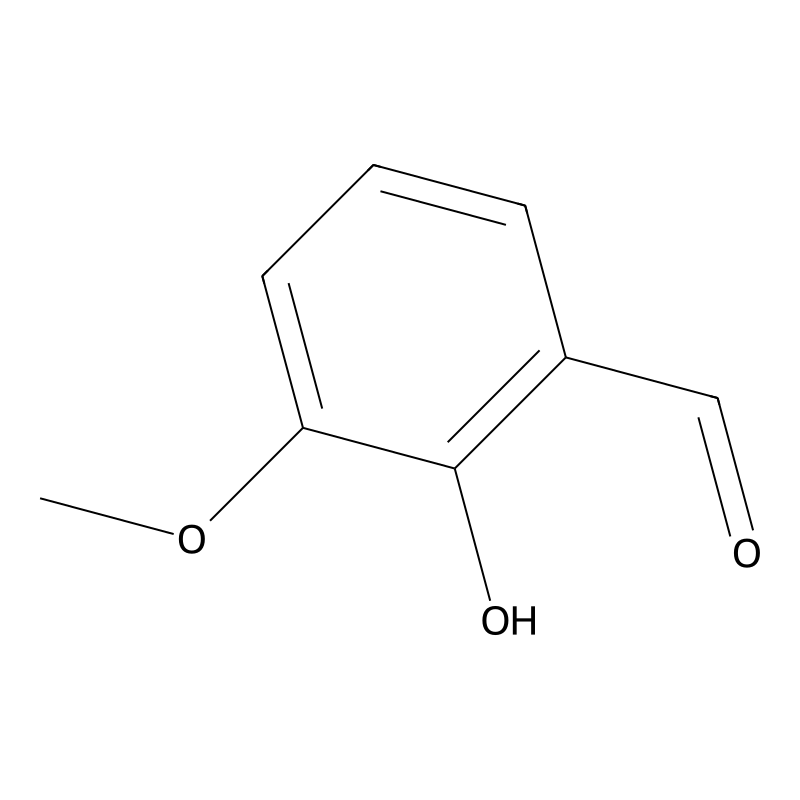

2-Hydroxy-3-methoxybenzaldehyde has the molecular formula C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol . Its structure features a methoxy group (-OCH₃) and a hydroxyl group (-OH) located at the ortho positions relative to the aldehyde group (-CHO). This arrangement allows for intramolecular hydrogen bonding, which influences its chemical behavior and stability .

The compound exhibits notable redox properties. It can undergo oxidation and reduction reactions due to the presence of both the aldehyde and phenolic groups. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols . The redox behavior is particularly interesting under varying pH conditions, where it can act as an effective free radical scavenger due to its phenolic hydroxyl group .

2-Hydroxy-3-methoxybenzaldehyde demonstrates various biological activities. It has been reported to exhibit antioxidant properties, which are attributed to its ability to scavenge free radicals . Additionally, studies indicate potential antimicrobial and anti-inflammatory effects. The compound has also shown promise in pharmacological applications, such as in the development of antileishmanial agents .

Synthesis of 2-hydroxy-3-methoxybenzaldehyde can be achieved through several methods:

- Methylation of Salicylaldehyde: Using methyl iodide in the presence of a base.

- Direct Hydroxylation: Starting from methoxybenzene (anisole) followed by oxidation.

- From Vanillin: By selective reduction of vanillin derivatives.

These methods allow for varying yields and purity levels depending on the reaction conditions employed.

The applications of 2-hydroxy-3-methoxybenzaldehyde are diverse:

- Flavoring Agent: Widely used in food products for its vanilla-like flavor.

- Fragrance: Employed in perfumes and cosmetics due to its pleasant aroma.

- Pharmaceuticals: Investigated for potential therapeutic uses owing to its biological properties.

- Chemical Intermediates: Used in the synthesis of other organic compounds, including coumarins and various derivatives .

Interaction studies have explored the compound's behavior in various chemical environments. For example, it has been studied for its interactions with radical species through pulse radiolysis techniques, revealing insights into its redox mechanisms and potential applications in radical scavenging . Furthermore, its interactions with biological macromolecules have been investigated to assess its safety and efficacy in medicinal chemistry.

Several compounds share structural similarities with 2-hydroxy-3-methoxybenzaldehyde. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Vanillin | More widely known flavoring agent |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | Different substitution pattern affecting reactivity |

| 3-Methoxysalicylaldehyde | 3-Methoxysalicylaldehyde | Exhibits different biological activities |

Each of these compounds possesses distinct chemical properties and biological activities that differentiate them from 2-hydroxy-3-methoxybenzaldehyde. The positioning of functional groups significantly influences their reactivity and application potential.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 62 of 65 companies with hazard statement code(s):;

H302 (69.35%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (30.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (69.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (67.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzaldehyde, 2-hydroxy-3-methoxy-: ACTIVE

Dates

o-Vanillin, a promising antifungal agent, inhibits Aspergillus flavus by disrupting the integrity of cell walls and cell membranes

Qian Li, Xiaoman Zhu, Yanli Xie, Yue ZhongPMID: 34086115 DOI: 10.1007/s00253-021-11371-2

Abstract

o-Vanillin is a natural product that has been widely applied in the food and pharmaceutical industries. In this study, we determined that o-vanillin can strongly inhibit the growth of Aspergillus flavus mycelia. However, the inhibition mechanism of o-vanillin is still elusive. The ultrastructural morphology of mycelia was injured, and the cell walls were destroyed. The OH functional groups on cell walls were altered, and the content of protein in mycelial cell walls was reduced by o-vanillin. The content of β-1,3-glucan in cell walls was significantly (P < 0.05) reduced by o-vanillin in a dose-dependent manner, while chitin was not markedly affected. Moreover, o-vanillin led to an increase in the permeability of cell membranes. o-Vanillin also exhibited a promising antifungal effect on contaminated corn kernels. Therefore, o-vanillin inhibited the growth of mycelia by disrupting the integrity of cell walls and cell membranes. This study not only sheds light on the antifungal mechanism of o-vanillin but also indicates that it is a promising agent for the control of A. flavus infection. KEY POINTS: • o-Vanillin has strong inhibitory effects on A. flavus. • o-Vanillin destroyed the integrity of cell walls and cell membranes. • o-Vanillin could effectively inhibit the growth of A. flavus on corn kernels.Bio-affinity of copper(II) complexes with nitrogen and oxygen donor ligands: Synthesis, structural studies and in vitro DNA and HSA interaction of copper(II) complexes

Surbhi Jain, Tanveer A Khan, Yogesh P Patil, Darshana Pagariya, Nand Kishore, Suman Tapryal, Anil D Naik, Sunil G NaikPMID: 28753522 DOI: 10.1016/j.jphotobiol.2017.06.035

Abstract

Reported herein the binding affinity between Human Serum Albumin and the DNA binding and cleavage activity of three copper(II) complexes, [Cu(phen)(o-van)ClO] (1), [Cu(phen)(gly)]ClO

(2) and [Cu(L

)

(H

O)

] (3) wherein 1 and 2 are synthesized with 1,10-phenanthroline (phen) and co-ligands (o-van: o-vanillin; gly: glycine) and 3 with a ligand 2-hydroxy-3-methoxybenzylidene-4H-1,2,4-triazol-4-amine (H

L

). Complex 2 crystallizes in monoclinic (P21/n) space group shows square pyramidal geometry. The complex 3 crystallizes in monoclinic (P21/a) space group. All the three complexes exhibit binding affinity towards the transport protein Human Serum albumin (HSA). Quantitative evaluation of the thermodynamics of interaction and the results obtained from fluorescence spectroscopy suggest that metal coordinated glycynate, o-vanillin and perchlorate groups have a major role to play in the binding process, the latter two being stronger in the binding of complex 1. The coordinated water in complex 3 also plays an important role in the binding, which makes binding of complex 3 with HSA stronger than that of complex 2. Experimental results indicate that the binding affinity of the complexes towards CT-DNA is in the order 1>3>2 implying that complex 1 binds stronger than complex 3 and 2.The DNA cleaving activity of all the three complexes was explored in the presence of reactive oxygen compound, H

O

. All the three complexes have primarily shown the DNA cleaving activity.

Combined in Vitro Cell-Based/in Silico Screening of Naturally Occurring Flavonoids and Phenolic Compounds as Potential Anti-Alzheimer Drugs

Alba Espargaró, Tiziana Ginex, Maria Del Mar Vadell, Maria A Busquets, Joan Estelrich, Diego Muñoz-Torrero, F Javier Luque, Raimon SabatePMID: 28128562 DOI: 10.1021/acs.jnatprod.6b00643

Abstract

Alzheimer's disease (AD) is the main cause of dementia in people over 65 years. One of the major culprits in AD is the self-aggregation of amyloid-β peptide (Aβ), which has stimulated the search for small molecules able to inhibit Aβ aggregation. In this context, we recently reported a simple, but effective in vitro cell-based assay to evaluate the potential antiaggregation activity of putative Aβ aggregation inhibitors. In this work this assay was used together with docking and molecular dynamics simulations to analyze the anti-Aβ aggregation activity of several naturally occurring flavonoids and phenolic compounds. The results showed that rosmarinic acid, melatonin, and o-vanillin displayed zero or low inhibitory capacity, curcumin was found to have an intermediate inhibitory potency, and apigenin and quercetin showed potent antiaggregation activity. Finally, the suitability of the combined in vitro cell-based/in silico approach to distinguish between active and inactive compounds was further assessed for an additional set of flavonols and dihydroflavonols.O-Vanillin Attenuates the TLR2 Mediated Tumor-Promoting Phenotype of Microglia

Paul Triller, Julia Bachorz, Michael Synowitz, Helmut Kettenmann, Darko MarkovicPMID: 32331440 DOI: 10.3390/ijms21082959

Abstract

Malignant gliomas are primary brain tumors with poor prognoses. These tumors are infiltrated by brain intrinsic microglia and peripheral monocytes which promote glioma cell invasion. In our previous studies, we discovered that the activation of Toll-like receptor 2 (TLR2) on microglia/brain macrophages converts them into a protumorigenic phenotype through the induction of matrix metalloproteinases (MMP) 9 and 14. In the present study, we used in vitro and in situ microglia-glioma interaction experimental models to test the impact of a novel inhibitor of TLR 2, ortho vanillin (O-Vanillin) to block TLR2 mediated microglia protumorigenic phenotype. We demonstrate that O-Vanillin inhibits the TLR2 mediated upregulation of,

,

6 and

expression. Similarly, the glioma supernatant induced

and

expression in murine and human microglia is abrogated by O-Vanillin treatment. O-Vanillin is not toxic for microglia, astrocytes or oligodendrocytes. Glioma growth in murine brain slice cultures is significantly reduced after treatment with O-Vanillin, and this reduced glioma growth depends on the presence of microglia. In addition, we also found that O-Vanillin inhibited the glioma induced proliferation of murine primary microglia. In summary, O-Vanillin attenuates the pro-tumorigenic phenotype of microglia/brain macrophages and thus qualifies as a candidate for glioma therapy.

Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma

Annamária Marton, Erzsébet Kúsz, Csongor Kolozsi, Vilmos Tubak, Giuseppe Zagotto, Krisztina Buzás, Luigi Quintieri, Csaba VizlerPMID: 27793895 DOI: 10.21873/anticanres.11157

Abstract

Constitutive activation of nuclear factor kappa-B (NFĸB) is a hallmark of various cancer types, including melanoma. Chemotherapy may further increase tumour NFĸB activity, a phenomenon that, in turn, exacerbates drug resistance. This study aimed at preliminary screening of a panel of aromatic aldehydes, including vanillin, for cytotoxicity and suppression of tumour cell NFĸB activity.The cytotoxic and NFĸB-inhibitory effects of 10 aromatic aldehydes, including vanillin, were investigated in cultured A375 human melanoma cells. Each compound was assayed alone and in combination with the model NFĸB-activating drug doxorubicin. The most promising analogues were then tested alone and in combination with 4-hydroperoxycyclophosphamide in vitro, and with cyclophosphamide in mice bearing A375 xenografts.

The vanillin analogues o-vanillin and 2,4,6-trihydroxybenzaldehyde exhibited cytotoxicity against cultured A375 cells, and inhibited doxorubicin- and 4-hydroperoxycyclophosphamide-induced NFĸB activation. They also suppressed A375 cell growth in mice.

o-vanillin and 2,4,6-trihydroxybenzaldehyde deserve further evaluation as potential anticancer drugs.

Slow magnetic relaxation of light lanthanide-based linear LnZn2 trinuclear complexes

Chika Takehara, Poh Ling Then, Yumiko Kataoka, Motohiro Nakano, Tomoo Yamamura, Takashi KajiwaraPMID: 26435181 DOI: 10.1039/c5dt03148f

Abstract

Four isostructural LnZn2 trinuclear complexes, [Ln(NO3){Zn(L)(SCN)}2] (H2L is a Schiff base ligand derived from o-vanillin and ethylenediamine), were synthesized, which include light lanthanide ions as spin carriers (Ln = Ce 1, Pr 2, Nd 3, and Sm 4). These complexes involve a linear Zn(ii)-Ln(iii)-Zn(ii) array, which leads to an axially stressed ligand field and can also cause single-moleluce magnet (SMM) behavior in oblate-type electronic distributions of ground sublevels found in Ce(iii), Pr(iii), and Nd(iii). Slow magnetic relaxation behavior was observed in 1 and 3 under an applied bias dc field of 1000 Oe, whereas such a slow relaxation was not observed in 2 and 4. The appearance of field-induced SMM behavior in 1 and 3 was correlated with the even-numbered Jz sublevels of Ce(iii) and Nd(iii) ions known as the Kramers system.Enis Nadia Md Yusof, Muhammad A M Latif, Mohamed I M Tahir, Jennette A Sakoff, Michela I Simone, Alister J Page, Abhi Veerakumarasivam, Edward R T Tiekink, Thahira B S A Ravoof

PMID: 30781445 DOI: 10.3390/ijms20040854

Abstract

Six new organotin(IV) compounds of Schiff bases derived from-R-dithiocarbazate [R = benzyl (B), 2- or 4-methylbenzyl (2M and 4M, respectively)] condensed with 2-hydroxy-3-methoxybenzaldehyde (oVa) were synthesised and characterised by elemental analysis, various spectroscopic techniques including infrared, UV-vis, multinuclear (¹H,

C,

Sn) NMR and mass spectrometry, and single crystal X-ray diffraction. The organotin(IV) compounds were synthesised from the reaction of Ph₂SnCl₂ or Me₂SnCl₂ with the Schiff bases (S2MoVaH/S4MoVaH/SBoVaH) to form a total of six new organotin(IV) compounds that had a general formula of [R₂Sn(L)] (where L = Schiff base; R = Ph or Me). The molecular geometries of Me₂Sn(S2MoVa), Me₂Sn(S4MoVa) and Me₂Sn(SBoVa) were established by X-ray crystallography and verified using density functional theory calculations. Interestingly, each experimental structure contained two independent but chemically similar molecules in the crystallographic asymmetric unit. The coordination geometry for each molecule was defined by thiolate-sulphur, phenoxide-oxygen and imine-nitrogen atoms derived from a dinegative, tridentate dithiocarbazate ligand with the remaining positions occupied by the methyl-carbon atoms of the organo groups. In each case, the resulting five-coordinate C₂NOS geometry was almost exactly intermediate between ideal trigonal-bipyramidal and square-pyramidal geometries. The cytotoxic activities of the Schiff bases and organotin(IV) compounds were investigated against EJ-28 and RT-112 (bladder), HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast) A2780 (ovarian), H460 (lung), A431 (skin), DU145 (prostate), BE2-C (neuroblastoma) and MIA (pancreatic) cancer cell lines and one normal breast cell line (MCF-10A). Diphenyltin(IV) compounds exhibited greater potency than either the Schiff bases or the respective dimethyltin(IV) compounds. Mechanistic studies on the action of these compounds against bladder cancer cells revealed that they induced the production of reactive oxygen species (ROS). The bladder cancer cells were apoptotic after 24 h post-treatment with the diphenyltin(IV) compounds. The interactions of the organotin(IV) compounds with calf thymus DNA (CT-DNA) were experimentally explored using UV-vis absorption spectroscopy. This study revealed that the organotin(IV) compounds have strong DNA binding affinity, verified via molecular docking simulations, which suggests that these organotin(IV) compounds interact with DNA via groove-binding interactions.

Toll-like receptor 2 induced senescence in intervertebral disc cells of patients with back pain can be attenuated by o-vanillin

Matthew Mannarino, Hosni Cherif, Li Li, Kai Sheng, Oded Rabau, Peter Jarzem, Michael H Weber, Jean A Ouellet, Lisbet HaglundPMID: 33863359 DOI: 10.1186/s13075-021-02504-z

Abstract

There is an increased level of senescent cells and toll-like teceptor-1, -2, -4, and -6 (TLR) expression in degenerating intervertebral discs (IVDs) from back pain patients. However, it is currently not known if the increase in expression of TLRs is related to the senescent cells or if it is a more general increase on all cells. It is also not known if TLR activation in IVD cells will induce cell senescence.Cells from non-degenerate human IVD were obtained from spine donors and cells from degenerate IVDs came from patients undergoing surgery for low back pain. Gene expression of TLR-1,2,4,6, senescence and senescence-associated secretory phenotype (SASP) markers was evaluated by RT-qPCR in isolated cells. Matrix synthesis was verified with safranin-O staining and Dimethyl-Methylene Blue Assay (DMMB) confirmed proteoglycan content. Protein expression of p16

, SASP factors, and TLR-2 was evaluated by immunocytochemistry (ICC) and/or by enzyme-linked immunosorbent assay (ELISA).

An increase in senescent cells was found following 48-h induction with a TLR-2/6 agonist in cells from both non-degenerate and degenerating human IVDs. Higher levels of SASP factors, TLR-2 gene expression, and protein expression were found following 48-h induction with TLR-2/6 agonist. Treatment with o-vanillin reduced the number of senescent cells, and increased matrix synthesis in IVD cells from back pain patients. Treatment with o-vanillin after induction with TLR-2/6 agonist reduced gene and protein expression of SASP factors and TLR-2. Co-localized staining of p16

and TLR-2 demonstrated that senescent cells have a high TLR-2 expression.

Taken together our data demonstrate that activation of TLR-2/6 induce senescence and increase TLR-2 and SASP expression in cells from non-degenerate IVDs of organ donors without degeneration and back pain and in cells from degenerating human IVD of patients with disc degeneration and back pain. The senescent cells showed high TLR-2 expression suggesting a link between TLR activation and cell senescence in human IVD cells. The reduction in senescence, SASP, and TLR-2 expression suggest o-vanillin as a potential disease-modifying drug for patients with disc degeneration and back pain.

Senotherapeutic drugs for human intervertebral disc degeneration and low back pain

Hosni Cherif, Daniel G Bisson, Matthew Mannarino, Oded Rabau, Jean A Ouellet, Lisbet HaglundPMID: 32821059 DOI: 10.7554/eLife.54693